2-Chloro-5-(pyridin-4-yl)pyrazine
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Overview
Description
2-Chloro-5-(pyridin-4-yl)pyrazine is a heterocyclic compound that contains both pyrazine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyridin-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 4-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(pyridin-4-yl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazine and pyridine rings can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent like ethanol.
Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 2-amino-5-(pyridin-4-yl)pyrazine derivative.
Scientific Research Applications
2-Chloro-5-(pyridin-4-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections and cancer
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pyridin-4-yl)pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen atoms in a six-membered ring and exhibit a range of biological activities.
Pyrrolopyrazine Derivatives: These compounds have similar structural features and are known for their antimicrobial and anticancer activities.
Uniqueness
2-Chloro-5-(pyridin-4-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyrazine and pyridine rings makes it a versatile scaffold for the development of new compounds with potential therapeutic applications.
Properties
Molecular Formula |
C9H6ClN3 |
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Molecular Weight |
191.62 g/mol |
IUPAC Name |
2-chloro-5-pyridin-4-ylpyrazine |
InChI |
InChI=1S/C9H6ClN3/c10-9-6-12-8(5-13-9)7-1-3-11-4-2-7/h1-6H |
InChI Key |
CFFVPSXGOXMTDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(C=N2)Cl |
Origin of Product |
United States |
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